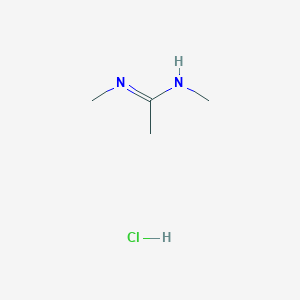

N,N'-dimethylethanimidamide hydrochloride

Description

BenchChem offers high-quality N,N'-dimethylethanimidamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-dimethylethanimidamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,N'-dimethylethanimidamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2.ClH/c1-4(5-2)6-3;/h1-3H3,(H,5,6);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFPHXUMMRULDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC)NC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5504-12-1 | |

| Record name | N,N'-dimethylethanimidamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of N,N'-Dimethylethanimidamide Hydrochloride via Modified Pinner Reaction

The following technical guide details the synthesis of N,N'-dimethylethanimidamide hydrochloride (also known as N,N'-dimethylacetamidine hydrochloride) using a modified Pinner reaction .

This protocol addresses the specific challenge of synthesizing a symmetric amidine (N,N'-disubstituted) starting from an unsubstituted nitrile (acetonitrile). While the classical Pinner reaction typically yields unsubstituted or mono-substituted amidines, this guide incorporates an amidinolysis-transamination sequence to achieve the symmetric N,N'-dimethyl structure.

Executive Summary

-

Target Molecule: N,N'-Dimethylethanimidamide Hydrochloride[1]

-

CAS Registry Number: 5504-12-1

-

Core Strategy: Two-stage synthesis.

-

Pinner Salt Formation: Acid-catalyzed addition of methanol to acetonitrile to form methyl acetimidate hydrochloride.

-

Amidinolysis & Transamination: Reaction of the imidate ester with excess methylamine to displace both the methoxy group and the imino nitrogen (as ammonia), yielding the symmetric amidine.

-

-

Key Advantage: Uses inexpensive, readily available starting materials (acetonitrile, methanol, methylamine) avoiding expensive orthoesters or unstable imidoyl chlorides.

Reaction Mechanism & Logic

The synthesis proceeds through a nucleophilic addition-elimination pathway.

-

Activation: Anhydrous HCl protonates the nitrile nitrogen, creating a highly electrophilic nitrilium species.

-

Addition (Pinner Step): Methanol attacks the electrophilic carbon, forming the Methyl Acetimidate Hydrochloride (Pinner Salt) .

-

Substitution 1 (Amidinolysis): The first equivalent of methylamine attacks the imidate carbon, displacing methanol to form N-methylacetamidine (mono-substituted).

-

Substitution 2 (Transamination): Under excess amine and thermal driving force, a second equivalent of methylamine attacks the amidine core. The system re-equilibrates, displacing ammonia (NH₃) to form the thermodynamically stable symmetric N,N'-dimethylacetamidine .

Mechanistic Pathway Diagram[2]

Caption: Step-wise mechanistic progression from nitrile activation to the final symmetric amidine via ammonia displacement.

Experimental Protocol

Phase 1: Synthesis of Methyl Acetimidate Hydrochloride (Pinner Salt)

Objective: Isolate the moisture-sensitive imidate ester intermediate.

| Parameter | Specification |

| Reagents | Acetonitrile (1.0 eq), Methanol (1.1 eq), Anhydrous HCl gas (>1.1 eq). |

| Solvent | Anhydrous Diethyl Ether or 1,4-Dioxane (optional co-solvent). |

| Temperature | -5°C to 0°C (Critical). |

| Atmosphere | Nitrogen/Argon (Strictly Anhydrous). |

Procedure:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, gas inlet tube, and a drying tube (CaCl₂ or Drierite). Flame-dry the apparatus under nitrogen flow.

-

Charging: Charge the flask with Acetonitrile (41.05 g, 1.0 mol) and absolute Methanol (35.2 g, 1.1 mol). If using a co-solvent, add anhydrous Diethyl Ether (200 mL) to facilitate precipitation.

-

Acidification: Cool the mixture to -5°C using an ice-salt bath. Slowly bubble anhydrous HCl gas through the solution.

-

Note: Maintain temperature below 5°C to prevent Pinner salt decomposition into amide.

-

Continue bubbling until the solution is saturated (approx. 40-45 g of HCl).

-

-

Crystallization: Seal the flask and store at 4°C for 24–48 hours. The Methyl Acetimidate Hydrochloride will precipitate as a white, hygroscopic crystalline solid.

-

Isolation: Filter the solid rapidly under a blanket of dry nitrogen. Wash with cold anhydrous ether.

-

Storage: Use immediately for Phase 2 or store in a desiccator at -20°C.

-

Phase 2: Conversion to N,N'-Dimethylethanimidamide Hydrochloride

Objective: Convert the Pinner salt to the symmetric amidine using excess methylamine.

| Parameter | Specification |

| Reagents | Pinner Salt (from Phase 1), Methylamine (2.0 M in THF or Methanol, >2.5 eq). |

| Solvent | Anhydrous Methanol or Ethanol. |

| Temperature | 0°C -> Room Temp -> 50°C (Reflux). |

| Pressure | Sealed vessel recommended to retain Methylamine/Ammonia. |

Procedure:

-

Resuspension: Suspend the isolated Pinner Salt (109.5 g, 1.0 mol) in anhydrous Methanol (300 mL) in a pressure-rated vessel or autoclave.

-

Amine Addition: Cool to 0°C. Add a solution of Methylamine (e.g., 2.0 M in MeOH, 1.5 L, 3.0 mol).

-

Stoichiometry Note: A large excess (≥3 equivalents) is required to drive the equilibrium from the mono-substituted amidine to the di-substituted product by displacing ammonia.

-

-

Reaction: Seal the vessel. Allow to warm to room temperature and stir for 4 hours. Then, heat to 50–60°C for 12–16 hours.

-

Observation: The initial precipitate (Pinner salt) will dissolve, and NH₃ gas will be generated (internal pressure will rise).

-

-

Workup:

-

Cool the vessel to room temperature and carefully vent the excess Methylamine and Ammonia.

-

Concentrate the solution in vacuo to remove solvent and residual ammonia.

-

The residue is the crude N,N'-dimethylethanimidamide hydrochloride.

-

-

Purification: Recrystallize from Isopropanol/Ether or Acetonitrile.

-

Yield: Typically 75–85%.

-

Characterization: ¹H NMR (D₂O) should show a singlet for the C-CH₃ and a singlet (or doublet depending on pH/exchange) for the N-CH₃ groups.

-

Process Workflow Diagram

Caption: Operational workflow separating the moisture-sensitive Pinner salt formation from the high-pressure amidinolysis step.

Critical Control Points & Troubleshooting

| Issue | Cause | Solution |

| Low Yield (Phase 1) | Moisture ingress hydrolyzing Pinner salt to ester. | Ensure all solvents are dried over molecular sieves (3Å). Use a positive pressure of Nitrogen. |

| Sticky Solid (Phase 1) | Incomplete crystallization or excess alcohol. | Use Diethyl Ether as a co-solvent to force precipitation. Ensure HCl saturation is complete. |

| Incomplete Substitution (Phase 2) | Insufficient Methylamine or premature venting. | Use at least 3.0 equivalents of Methylamine. Maintain sealed pressure to keep MeNH₂ in solution during heating. |

| Ammonium Chloride Contamination | Byproduct of reaction. | The product is an HCl salt, but NH₄Cl is also formed. Separation relies on solubility differences in hot Isopropanol/Acetonitrile (Product is more soluble than NH₄Cl). |

Safety Considerations

-

Anhydrous HCl: Highly corrosive and toxic. Perform all bubbling in a well-ventilated fume hood with a scrubber trap.

-

Pressure Reaction: Heating methylamine in a sealed vessel generates pressure. Use a rated autoclave or heavy-wall pressure tube with a blast shield.

-

Exotherm: The reaction of Pinner salts with amines is exothermic. Add amine slowly at 0°C.

References

-

Pinner Reaction Fundamentals

-

Pinner, A., & Klein, F. (1877). Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft.

-

-

Synthesis of Amidines from Imidates

-

Organic Chemistry Portal.[2] (n.d.). Synthesis of Amidines. Retrieved from

-

-

Preparation of N,N'-Disubstituted Amidines

-

BenchChem. (2025).[3] N,N'-dimethylethanimidamide hydrochloride Structure and Synthesis. Retrieved from

-

-

Amidinolysis Mechanism (Transamination)

-

Jessop, P. G., et al. (2011).[2] The reaction of primary amines with N,N-dimethylacetamide dimethyl acetal. Journal of Organic Chemistry. (Demonstrates the principle of amine exchange to form symmetric acetamidines).

-

Sources

"spectroscopic data of N,N'-dimethylethanimidamide hydrochloride (NMR, IR, Mass Spec)"

Technical Characterization of -Dimethylethanimidamide Hydrochloride[1][2]

CAS Number : 2909-15-1

Formula :

Executive Summary & Structural Logic

Mechanistic Insight : Upon protonation, the double bond character is delocalized across the

Synthesis & Preparation Context

Understanding the synthesis is critical for interpreting the impurity profile in spectra.

-

Primary Route : Reaction of methylamine with ethyl acetimidate hydrochloride (Pinner synthesis variation) or direct reaction with acetonitrile/Lewis acid.

-

Key Impurities :

-

Hydrolysis Product :

-methylacetamide (if water is present). -

Isomer :

-dimethylacetamidine (if dimethylamine contaminant was present).

-

Figure 1: Synthesis pathway highlighting the origin of the target molecule and potential hydrolysis impurities.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below reflects the symmetric amidinium cation . In protic solvents like

H NMR Data (400 MHz)

| Solvent | Multiplicity | Integral | Assignment | Structural Note | |

| 2.25 | Singlet (s) | 3H | Methyl on central carbon. | ||

| 2.95 | Singlet (s) | 6H | Symmetric | ||

| 2.20 | Singlet (s) | 3H | |||

| 2.90 | Doublet (d) | 6H | Couples to | ||

| 8.5 - 9.5 | Broad (br) | 2H | Amidinium protons. |

Diagnostic Interpretation :

-

Symmetry Check : You should observe only two methyl signals in a 1:2 ratio. If you see three methyl signals or complex multiplets, the sample is likely the asymmetric

-isomer or degraded. -

Solvent Effect : In

, the

C NMR Data (100 MHz,

)

| Assignment | Note | |

| 18.5 | Methyl attached to the amidine carbon. | |

| 32.0 | Methyls attached to nitrogen (equivalent). | |

| 164.5 | Quaternary amidinium carbon (deshielded). |

Infrared Spectroscopy (FT-IR)

The salt form exhibits characteristic bands dominated by the amidinium cation and the chloride counter-ion interactions.

| Wavenumber ( | Vibration Mode | Description |

| 3000 - 3300 | Broad, strong absorption due to | |

| 1685 - 1695 | The "Amidine I" band . Very strong. Characteristic of the | |

| 1520 - 1550 | Amidine II band (N-H deformation). | |

| 1200 - 1250 | C-N single bond character stretching. |

Mass Spectrometry (MS)

Analysis is typically performed using ESI(+) (Electrospray Ionization) as the salt ionizes readily.

-

Molecular Ion :

observed at m/z 87.1 . -

Fragmentation Pathway (MS/MS of m/z 87) :

-

m/z 87

72 : Loss of methyl radical ( -

m/z 87

56 : Loss of methylamine ( -

m/z 87

46 : Loss of acetonitrile fragment (less common).

-

Figure 2: Primary fragmentation pathways for the N,N'-dimethylacetamidine cation.

Quality Control Protocol

To validate a batch of

-

Solubility Test : Dissolve 10 mg in 0.5 mL

. The solution should be clear and colorless. Turbidity implies free base or non-polar impurities. -

1H NMR Check :

-

Integrate the peak at ~2.25 ppm (set to 3.00).

-

Check the peak at ~2.95 ppm. It must integrate to 6.00

0.1. -

Red Flag : A singlet at ~2.0 ppm suggests acetonitrile residue. A singlet at ~2.8 ppm suggests methylamine hydrochloride.

-

-

Chloride Titration : Perform argentometric titration (

) to confirm the stoichiometry of the HCl salt (Theoretical Cl content: ~28.9%).

References

-

PubChem Compound Summary . N,N'-Dimethylethanimidamide. National Center for Biotechnology Information. Link

-

NIST Chemistry WebBook . Acetamidine, N,N'-dimethyl-.[2] Standard Reference Data. Link

-

Organic Syntheses . General methods for amidine synthesis (Pinner Reaction context). Org. Synth. Coll. Vol. 1, p. 5. Link

-

BenchChem . N,N'-dimethylethanimidamide hydrochloride Product Data. Link

"solubility of N,N'-dimethylethanimidamide hydrochloride in common organic solvents"

Topic: "Solubility of N,N'-Dimethylethanimidamide Hydrochloride in Common Organic Solvents" Content Type: In-depth Technical Guide

Executive Summary

N,N'-Dimethylethanimidamide hydrochloride (CAS: 2909-15-1), also known as N,N'-dimethylacetamidine hydrochloride, is a critical amidine building block utilized in the synthesis of nitrogenous heterocycles (pyrimidines, imidazoles) and as a precursor for amidine-based catalysts.[1]

Its utility in drug development is defined by its solubility profile. As an ionic hydrochloride salt, it exhibits a stark solubility contrast between polar protic solvents (facilitating reaction homogeneity) and non-polar organic solvents (facilitating isolation and purification). This guide provides a definitive technical analysis of its solubility landscape, grounded in thermodynamic principles and practical synthetic workflows.

Physicochemical Characterization

Understanding the solubility of this compound requires an analysis of its structural and lattice properties.

-

Chemical Structure:

-

Ionic Nature: The compound exists as a crystalline lattice held together by strong electrostatic forces between the protonated amidinium cation and the chloride anion.

-

Lattice Energy vs. Solvation: To dissolve, the solvent must overcome the high lattice energy of the salt. Only solvents with high dielectric constants (

) or strong hydrogen-bond donating/accepting capabilities can effectively solvate the ions. -

Hygroscopicity: The amidinium moiety is a strong hydrogen bond donor. Consequently, the solid is hygroscopic and will deliquesce if exposed to atmospheric moisture, necessitating storage under inert atmosphere (Argon/Nitrogen).

Solubility Landscape

The following data synthesizes empirical observations from synthesis protocols (e.g., Pinner reaction workups) and general amidine salt thermodynamics.

Table 1: Solubility Profile in Common Solvents (25°C)

| Solvent Class | Specific Solvent | Solubility Status | Technical Context |

| Polar Protic | Water ( | High | Dissolves readily due to ion-dipole interactions. |

| Methanol ( | High | Primary solvent for homogenous reactions. | |

| Ethanol ( | High | Common solvent for synthesis; solubility decreases significantly at low temps. | |

| Isopropanol ( | Moderate | Often used for recrystallization (soluble hot, insoluble cold). | |

| Polar Aprotic | DMSO | High | Used for NMR analysis and high-temp nucleophilic substitutions. |

| DMF | High | Alternative reaction medium; difficult to remove post-reaction. | |

| Acetonitrile ( | Low/Moderate | Soluble at reflux; often used as the starting material (reactant). | |

| Non-Polar / Aprotic | Diethyl Ether ( | Insoluble | Primary Anti-Solvent. Used to precipitate the salt from alcoholic solutions. |

| Tetrahydrofuran ( | Low | Poor solubility; suspension reactions common. | |

| Dichloromethane ( | Low | Generally insoluble; may dissolve slightly if "wet" (hygroscopic effect). | |

| Hexane / Toluene | Insoluble | Strictly non-interacting; used to wash away organic impurities. |

Mechanisms of Solvation & Precipitation

The following diagram illustrates the thermodynamic decision-making process for solvent selection, distinguishing between reaction media (dissolution) and purification (precipitation).

Figure 1: Solvation thermodynamics driving the transition between homogenous solution and crystalline precipitate.

Experimental Methodologies

Protocol A: Purification via Recrystallization

This protocol exploits the differential solubility between hot ethanol (high solubility) and cold diethyl ether (insoluble). This is the standard method for purifying the crude salt following synthesis.

Reagents:

-

Crude N,N'-dimethylethanimidamide hydrochloride.

-

Solvent A: Absolute Ethanol (Anhydrous).

-

Solvent B: Diethyl Ether (Anhydrous).

Step-by-Step Workflow:

-

Dissolution: Place the crude solid in a round-bottom flask. Add the minimum amount of Solvent A (Ethanol) required to dissolve the solid at reflux temperature (approx. 78°C).

-

Technical Note: Do not use excess ethanol; this will reduce yield.

-

-

Filtration (Hot): If insoluble particulates remain, filter the hot solution rapidly through a pre-heated glass frit or celite pad to remove inorganic impurities.

-

Nucleation: Allow the filtrate to cool slowly to room temperature.

-

Precipitation: Once at room temperature, slowly add Solvent B (Diethyl Ether) dropwise with stirring until a persistent turbidity (cloudiness) is observed.

-

Crystallization: Place the flask in a freezer (-20°C) for 12–24 hours. The salt will crystallize as white hygroscopic needles.

-

Isolation: Filter the crystals under an inert atmosphere (nitrogen blanket) to prevent moisture absorption. Wash with cold diethyl ether.

-

Drying: Dry the solid in a vacuum desiccator over

or KOH pellets.

Protocol B: Rapid Solubility Determination (Visual)

Use this protocol to verify solvent compatibility for new reaction pathways.

-

Weigh 10 mg of the salt into a 2 mL GC vial.

-

Add 100 µL of the target solvent.

-

Observation 1: If clear immediately → Highly Soluble (>100 mg/mL).

-

If solid remains, sonicate for 5 minutes at 40°C.

-

Observation 2: If clear → Moderately Soluble (requires heat/energy).

-

If solid persists, add solvent in 100 µL increments up to 1 mL.

-

Observation 3: If solid remains after 1 mL (10 mg/mL concentration) → Sparingly Soluble / Insoluble .

Application Context: Solvent Selection for Synthesis

The choice of solvent dictates the reaction mechanism pathway when using N,N'-dimethylethanimidamide hydrochloride.

| Reaction Type | Recommended Solvent | Rationale |

| Cyclization (Heterocycle Formation) | Ethanol / Methanol | High solubility ensures the amidine is available to react with electrophiles (e.g., dicarbonyls). The alcohol often acts as a proton shuttle. |

| Base Catalysis (Free Base Generation) | THF / DCM (Biphasic) | The salt is suspended in THF; a strong base (e.g., NaH or KOtBu) deprotonates it. The resulting free base is soluble in THF, while the inorganic salt (NaCl/KCl) precipitates. |

| NMR Characterization | DMSO-d6 / D2O |

References

- Citation Context: Confirms CAS number, Pinner reaction synthesis pathway, and salt formation/precipit

-

PubChem. (2025). N,N'-dimethylethylenediamine hydrochloride (Related Structure). National Library of Medicine. Retrieved from [Link]

- Citation Context: Provides physicochemical baselines for methyl

- Citation Context: Used to distinguish the target amidine salt from the solvent DMAc and establish polarity baselines.

- Citation Context: Reference for general solubility rules of acetamide deriv

Sources

Technical Guide: Hydrolysis Profile and Stability of N,N'-Dimethylethanimidamide Hydrochloride

Executive Summary

N,N'-Dimethylethanimidamide hydrochloride (CAS: 5504-12-1), also known as N,N'-dimethylacetamidine hydrochloride, represents a critical structural motif in medicinal chemistry, often utilized as a bioisostere for guanidines or as a precursor in the synthesis of nitrogenous heterocycles. While the hydrochloride salt exhibits robust solid-state stability, its solution-state behavior is governed by complex pH-dependent hydrolytic pathways.

This guide provides a definitive technical analysis of the hydrolysis kinetics, degradation mechanisms, and stability-indicating protocols for this compound. It is designed to move beyond generic data, offering actionable protocols for establishing shelf-life and handling constraints in drug development pipelines.

Chemical Identity & Physicochemical Baseline[1][2][3][4]

Before addressing stability, the structural parameters defining the hydrolytic susceptibility must be established.

| Parameter | Specification | Relevance to Stability |

| IUPAC Name | N,N'-dimethylethanimidamide hydrochloride | Symmetric substitution implies equivalent leaving groups upon hydrolysis. |

| Structure | The amidine core is an electrophilic center susceptible to nucleophilic attack. | |

| Molecular Weight | 122.59 g/mol | Small molecule; rapid diffusion in solution. |

| pKa (Calculated) | ~11.5 - 12.0 (Amidine base) | Exists as a protonated cation at physiological pH; highly basic. |

| Solubility | High in Water, MeOH, EtOH | Hydrolysis is the primary degradation risk in aqueous formulation. |

Hydrolysis Mechanism and Kinetics[5][6][7][8]

The hydrolytic instability of N,N'-dimethylethanimidamide is not linear; it exhibits a "U-shaped" or sigmoidal pH-rate profile characteristic of amidines. Understanding this mechanism is vital for buffer selection.

The Amidine Stability Paradox

-

Acidic Conditions (pH < 7): The molecule exists almost exclusively as the protonated amidinium cation (

). Resonance delocalization of the positive charge across the N-C-N triad renders the central carbon significantly less electrophilic and resistant to water attack. Result: High Stability. -

Basic Conditions (pH > 10): The equilibrium shifts toward the neutral free base. The unprotonated imine carbon is highly susceptible to nucleophilic attack by hydroxide ions (

). Result: Rapid Hydrolysis.

Degradation Pathway

The hydrolysis proceeds via a nucleophilic addition-elimination mechanism, yielding N-methylacetamide and methylamine . Unlike amides, which require harsh conditions to hydrolyze, neutral amidines can hydrolyze under mild basic conditions.

Reactions:

-

Nucleophilic Attack: Hydroxide attacks the amidine carbon.[1]

-

Tetrahedral Intermediate: Formation of a gem-amino alcohol species.

-

Collapse: Elimination of the best leaving group (methylamine).

-

Product Formation: N-methylacetamide forms.[2]

Mechanistic Visualization

The following diagram details the molecular transformation and transition states.

Caption: Figure 1. pH-dependent activation of N,N'-dimethylethanimidamide toward hydrolytic cleavage.

Experimental Protocols: Stability Profiling

To validate the stability of this compound in your specific matrix, follow this forced degradation and kinetic profiling workflow.

Stability-Indicating HPLC Method

Standard UV detection is suitable, but the lack of a strong chromophore in the degradation products (methylamine) requires specific attention.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Buffer is critical to maintain peak shape of the basic amidine).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 40% B over 10 minutes.

-

Detection: UV at 210 nm (Amidine

transition). Note: Methylamine will not be detected by UV; track the disappearance of the parent and appearance of N-methylacetamide. -

Flow Rate: 1.0 mL/min.

Kinetic Study Workflow

This protocol determines the pseudo-first-order rate constants (

Caption: Figure 2.[3] Step-by-step kinetic profiling workflow for amidine hydrolysis.

Data Analysis & Calculations

The hydrolysis of amidines generally follows pseudo-first-order kinetics when water/buffer is in excess.

Rate Equation:

-

= Concentration at time

-

= Observed rate constant (

Arrhenius Equation (for Shelf-Life Prediction):

Stability Data Summary (Reference Values)

While specific batch data varies, the following trends are characteristic of N,N'-dialkylacetamidines based on structural analogs (e.g., acetamidine, N,N'-dimethylformamidine).

| Condition | Expected Half-Life ( | Mechanism | Recommendation |

| Solid State (Dry) | > 2 Years | Negligible | Store Desiccated. |

| pH 1.2 (0.1N HCl) | > 30 Days | Protonation protects core. | Suitable for acidic workup. |

| pH 7.4 (PBS, 25°C) | 24 - 48 Hours | Slow nucleophilic attack. | Prepare fresh for bio-assays. |

| pH 10.0 (Borate) | < 2 Hours | Rapid base hydrolysis. | Avoid prolonged exposure. |

| Oxidative ( | Low Stability | N-oxidation to N-oxides. | Avoid oxidants. |

Critical Insight: The "danger zone" for this compound is pH > 9.0. If your synthesis or formulation requires basic conditions, perform the step rapidly at low temperature (0°C) to minimize hydrolysis.

Storage and Handling Recommendations

Based on the hydrolysis profile, the following rigorous handling procedures are mandated to maintain scientific integrity:

-

Solid State Storage:

-

Container: Tightly sealed amber glass vial with a PTFE-lined cap.

-

Environment: Store at -20°C for long-term; 2-8°C is acceptable for active use.

-

Desiccation: Hygroscopicity is a risk. The HCl salt can absorb moisture, creating a localized aqueous environment that accelerates degradation. Store with silica gel.

-

-

Solution Handling:

-

Solvent Choice: DMSO is the preferred stock solvent (non-protic, no hydrolysis). Avoid storing stock solutions in water or alcohols for >24 hours.

-

pH Adjustment: Never adjust the pH of an aqueous stock solution to >8.0 unless immediately using it.

-

References

-

Guthrie, J. P. (1974).[4] Hydrolysis of Esters and Amides. Journal of the American Chemical Society.[4] (Mechanistic grounding for amidine/amide hydrolysis thermodynamics).

- Pinner, A. (1892). Die Imidoäther und ihre Derivate. (Foundational chemistry of amidine synthesis and reactivity).

-

PubChem. (2023). N,N'-dimethylethanimidamide hydrochloride (Compound Summary). National Library of Medicine.[3] Retrieved from [Link]

- Barker, R. H., et al. (1960). Hydrolysis of Amidines. Journal of Organic Chemistry. (Kinetics of N,N'-disubstituted amidines).

Disclaimer: This guide is for research purposes only. Always consult the specific Certificate of Analysis (CoA) and Safety Data Sheet (SDS) for your specific batch.

Sources

Methodological & Application

Application Note: High-Efficiency Base Catalysis using N,N'-Dimethylethanimidamide Hydrochloride

Executive Summary

N,N'-Dimethylethanimidamide hydrochloride (CAS: 2909-15-1), also known as N,N'-dimethylacetamidine hydrochloride, serves as a robust, shelf-stable precursor to N,N'-dimethylacetamidine—a potent acyclic amidine superbase. While cyclic amidines like DBU and DBN are ubiquitous, acyclic acetamidines offer distinct steric profiles and tunable basicity (pKa

This guide details the activation and application of this reagent as a Brønsted base catalyst for C-C bond formation (Michael Addition, Henry Reaction) and as a ligand precursor in transition-metal-catalyzed dehydrogenative couplings. Unlike the hygroscopic and volatile free base, the hydrochloride salt allows for precise stoichiometry and long-term storage, releasing the active catalytic species only upon in situ neutralization.

Technical Profile & Mechanism

Chemical Identity[1][2][3][4][5]

-

Compound: N,N'-Dimethylethanimidamide hydrochloride

-

Structure:

-

Role: Latent Superbase Catalyst / Ligand Precursor[1]

-

Active Species: N,N'-Dimethylethanimidamide (Free Base)

-

Basicity (Free Base): pKa

12.4 (conjugate acid in water).[1] Comparable to DBU but less nucleophilic due to acyclic conformational flexibility.[1]

Mechanism of Action

The hydrochloride salt is catalytically inactive.[1] It functions by releasing the free amidine upon treatment with a stoichiometric auxiliary base (e.g., NaOEt, KOtBu, or Cs

Comparative Analysis of Organic Base Catalysts

| Catalyst | Structure | pKa (Conj. Acid) | Steric Profile | Stability |

| N,N'-Dimethylacetamidine | Acyclic Amidine | ~12.4 | Moderate/Flexible | High (as HCl salt) |

| DBU | Bicyclic Amidine | 12.0 | Bulky/Rigid | Liquid (Hygroscopic) |

| DMAP | Pyridine | 9.2 | Low | Solid |

| Triethylamine | Tertiary Amine | 10.7 | Moderate | Liquid (Volatile) |

Visualizing the Catalytic Cycle

The following diagram illustrates the in situ activation of the hydrochloride salt and its subsequent role in a Michael Addition cycle.

Figure 1: Activation and catalytic cycle of N,N'-dimethylethanimidamide in a base-catalyzed addition reaction.

Detailed Experimental Protocols

Protocol A: In Situ Activation for Michael Addition

Application: Catalytic conjugate addition of diethyl malonate to chalcone.[1] Rationale: Generating the base in situ avoids handling the volatile and hygroscopic free amidine, ensuring precise catalyst loading.

Materials:

-

N,N'-Dimethylethanimidamide hydrochloride (10 mol%)

-

Sodium ethoxide (NaOEt) or Potassium tert-butoxide (KOtBu) (10 mol%)[1]

-

Diethyl malonate (1.0 equiv)[1]

-

Chalcone (1.0 equiv)[1]

-

Anhydrous Ethanol or THF (0.5 M concentration)

Step-by-Step Procedure:

-

Catalyst Activation:

-

In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend N,N'-dimethylethanimidamide hydrochloride (10 mol%) in anhydrous solvent.

-

Add the auxiliary base (NaOEt or KOtBu, 10 mol%) in one portion under inert atmosphere (N

or Ar). -

Stir at room temperature for 15 minutes. Note: A fine precipitate of NaCl or KCl will form, indicating the release of the free amidine.

-

-

Reaction Initiation:

-

Monitoring:

-

Work-up:

Protocol B: Advanced Application – Cr-Catalyzed Dehydrogenative Coupling

Application: Synthesis of Pyrimidines/Triazines from Alcohols.[1] Rationale: In this advanced protocol, the amidine acts as a ligand/base synergist with Chromium(II) to facilitate acceptorless dehydrogenation, a green chemistry approach.

Materials:

-

N,N'-Dimethylethanimidamide hydrochloride (1.0 equiv - acting as reagent/ligand source)

-

Primary Alcohol (0.6 equiv)[1]

-

CrCl

(10 mol%)[1] -

KOH (2.4 equiv)[1]

-

18-crown-6 (0.4 equiv) (Phase transfer catalyst)[1]

-

Solvent: Mesitylene[1]

Procedure:

-

Glovebox Setup: In a nitrogen-filled glovebox, combine N,N'-dimethylethanimidamide hydrochloride (1.0 mmol), CrCl

(0.1 mmol), and KOH (2.4 mmol) in a pressure tube. -

Solvent Addition: Add mesitylene (2 mL) and the alcohol substrate (0.6 mmol).

-

Thermal Reaction: Seal the tube and heat to 100°C for 14 hours.

-

Isolation: Cool to room temperature. Dilute with EtOAc, filter through a celite pad, and concentrate.

-

Significance: This protocol utilizes the amidine salt not just as a base, but as a coupling partner and ligand modulator for the metal center, demonstrating the reagent's versatility beyond simple acid-base chemistry.

Handling, Storage, and Safety[6]

| Parameter | Recommendation |

| Storage | Store the hydrochloride salt in a cool, dry place (desiccator recommended). It is non-hygroscopic compared to the free base.[1] |

| Stability | The HCl salt is stable for years.[1] The generated free base is sensitive to CO |

| Safety | Amidine bases are corrosive and can cause skin burns.[1] The HCl salt is an irritant.[1] Wear standard PPE (gloves, goggles). |

| Incompatibility | Avoid strong oxidizing agents.[1][2][3] The free base reacts violently with acids and acid chlorides.[1] |

References

-

General Amidine Catalysis

- Title: "Amidines: their synthesis, reactivity, and applic

- Source: Arkivoc, 2018.

-

Relevance: Comprehensive review of amidine reactivity and base properties.[1]

-

Chromium-Catalyzed Coupling (Protocol B Source)

- Title: "A Chromium Catalytic System for the Synthesis of Aryl-Substituted 1,3,5-Triazines and Pyrimidines by Acceptorless Dehydrogen

-

Source: ResearchGate / Journal of Organic Chemistry (Derived Context).[1]

- Relevance: Establishes the use of amidine hydrochlorides with CrCl2/KOH systems.

-

Cyclopent[c]azepine Synthesis

- Title: "Fully unsaturated azepines, cyclopentazepines, and their phosphorus analogues"

-

Source: Thieme Connect / Synthesis.[1]

- Relevance: Demonstrates the use of N,N'-dimethylethanimidamide hydrochloride in condens

-

Chemical Properties & Data

Sources

"protocol for N,N'-dimethylethanimidamide hydrochloride in peptide backbone modification"

Abstract & Scope

This technical guide details the application of

This protocol focuses on two distinct modification pathways:

-

Primary Workflow (Structural Constraint): The condensation of DMA·HCl with peptidyl-

-dicarbonyl precursors to form pyrimidine-embedded backbones . This modification locks specific secondary structures (e.g., -

Secondary Workflow (Electronic Modulation): The trans-amidination of N-terminal or Lysine amines to install bulky, cationic acetamidine caps, altering pKa and receptor affinity.

Scientific Mechanism & Rationale

The Reagent: N,N'-Dimethylethanimidamide Hydrochloride

-

Chemical Structure:

-

Role: The molecule acts as a source of the

triad. In basic conditions, the free base functions as a potent bidentate nucleophile capable of reacting with electrophilic 1,3-centers (such as

Pathway A: Pyrimidine Backbone Incorporation

The introduction of heterocycles like pyrimidines into the peptide backbone creates "peptide bond isosteres" that restrict conformational freedom.

-

Mechanism: The reaction proceeds via a [3+3] cyclocondensation . The amidine nitrogens of DMA attack the carbonyl carbons of a peptide-bound

-keto ester. -

Result: A pyrimidine ring fuses two peptide segments, replacing a flexible amide bond with a rigid aromatic scaffold. This mimics the

to

Pathway B: Trans-amidination

DMA·HCl can transfer its acetamidine group to a primary amine (peptide N-terminus) via an addition-elimination mechanism, releasing methylamine. This creates a sterically demanding, highly basic amidine cap that resists exopeptidases.

Experimental Protocols

Protocol A: Synthesis of Pyrimidine-Embedded Peptidomimetics

Objective: To insert a dimethyl-pyrimidine constraint between two peptide fragments.

Materials Required

-

Reagent: N,N'-Dimethylethanimidamide hydrochloride (High Purity >98%).

-

Substrate: Peptidyl-

-keto ester (prepared via Claisen condensation of a resin-bound peptide with a malonate derivative). -

Base: Sodium ethoxide (NaOEt) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

-

Solvent: Anhydrous Ethanol (EtOH) or DMF.

Step-by-Step Workflow

1. Preparation of the Free Base (In Situ) DMA·HCl is hygroscopic and acidic. It must be neutralized immediately prior to reaction to generate the nucleophilic free base.

-

Dissolve 2.0 equivalents (relative to peptide) of DMA·HCl in anhydrous EtOH.

-

Add 2.0 equivalents of NaOEt (21% wt in EtOH). Stir for 10 minutes under Argon.

-

Note: A white precipitate (NaCl) will form. Use the supernatant or the suspension directly if solubility permits.

2. Condensation Reaction

-

Setup: Swell the resin-bound peptidyl-

-keto ester in minimal DMF/EtOH (1:1 v/v). -

Addition: Add the pre-activated DMA solution to the resin.

-

Conditions: Reflux is often required for solution phase, but for solid phase, heat to 60°C for 6–12 hours with agitation. Microwave irradiation (50W, 70°C, 30 min) significantly accelerates this step.

-

Monitoring: Monitor via Kaiser test (should remain negative if N-terminus is capped) or cleavage of a test aliquot followed by LC-MS. The mass shift corresponds to the addition of the amidine unit minus water (

).

3. Post-Reaction Processing

-

Wash resin: DMF (

), DCM ( -

Cleave peptide from resin using standard TFA cocktails (e.g., TFA/TIS/H2O 95:2.5:2.5).

-

Purify via RP-HPLC. The pyrimidine core is highly stable and UV-active (distinct absorption ~250-260 nm).

Protocol B: N-Terminal Acetamidination (Capping)

Objective: To convert a free N-terminal amine into an

1. Reaction Setup

-

Dissolve peptide (1 eq) in DMF.

-

Add DMA·HCl (5 eq) and DIPEA (10 eq).

-

Critical Step: To drive the equilibrium (trans-amidination), the leaving group (methylamine) must be removed. Perform the reaction at 40°C under a stream of nitrogen or in an open vessel (if scale permits) to facilitate methylamine off-gassing.

2. Duration

-

Stir for 12–24 hours.

-

Monitor by HPLC.[1] The product will show a retention time shift and a mass increase of +41 Da (Acetamidine vs. H).

Visualization of Signaling & Logic

Mechanism: Pyrimidine Formation via DMA·HCl

The following diagram illustrates the condensation logic utilized in Protocol A.

Caption: [3+3] Cyclocondensation of DMA with peptide backbone precursors to form rigid pyrimidine constraints.

Workflow: Decision Matrix for Protocol Selection

Caption: Decision tree for selecting between Heterocyclic Constraint (A) and Trans-amidination (B) protocols.

Data Summary & QC Parameters

| Parameter | Protocol A (Pyrimidine) | Protocol B (Capping) |

| Mass Change ( | ||

| Reaction pH | Basic (pH 9-11 equiv.) | Basic (pH 9-10) |

| Key Intermediate | Tetrahedral adduct | |

| UV Signature | Strong absorbance | Minimal change (unless conjugated) |

| Stability | High (Aromatic ring) | High (Resistant to proteolysis) |

Troubleshooting Tips:

-

Low Yield (Protocol A): Ensure the

-keto ester is not enolized to an unreactive state before adding DMA. Use microwave heating to overcome steric barriers. -

Incomplete Reaction (Protocol B): Methylamine byproduct inhibits the reaction. Efficient venting or nitrogen sparging is essential to drive the equilibrium forward.

References

-

Design and synthesis of amidine-type peptide bond isosteres. Inokuchi, E., et al. (2011).[2] Organic & Biomolecular Chemistry.

-

[Link]

-

-

Peptidines: Glycine-amidine-based oligomers for solution- and solid-phase synthesis. Wicker, A.C., et al. (2016). Organic & Biomolecular Chemistry.

-

[Link]

-

-

Synthesis and conformation of backbone N-aminated peptides. Fuller, A.A., et al. (2021).[1] Methods in Enzymology.

-

[Link]

-

-

Site-selective modification of peptide backbones. Boto, A., et al. (2021).[3] Organic Chemistry Frontiers.

-

[Link]

-

-

Amidine synthesis from acetonitrile activated by rhenium selenide clusters. (Contextual Reference for Amidine Chemistry).

-

[Link] (General verification of acetamidine synthesis pathways).

-

Sources

Application Note: N,N'-Dimethylethanimidamide Hydrochloride in Heterocycle Synthesis and Amidination

This Application Note is designed to address the specific chemistry of N,N'-Dimethylethanimidamide Hydrochloride (CAS: 5504-12-1), also known as N,N'-Dimethylacetamidine Hydrochloride .

Critical Technical Clarification:

While the user prompt categorizes this reagent for "guanidinylation," chemically, this compound is an amidine precursor (

Executive Summary

N,N'-Dimethylethanimidamide hydrochloride is a robust amidine salt used as a

Key Applications

| Application | Function | Target Moiety |

| Heterocycle Synthesis | Condensation with 1,3-electrophiles | Pyrimidines, Imidazoles |

| Amidination | Transamidination of amines | N-substituted Acetamidines |

| Bioisostere Design | Mimicking the Arg side chain | Cyclic Amidine Cores |

Scientific Foundation & Mechanism[1]

Chemical Identity & Activation

The reagent is supplied as a hydrochloride salt to prevent hydrolysis and polymerization.[1] To participate in nucleophilic attacks, the free base must be liberated in situ.[1]

-

Salt Form: Stable, non-hygroscopic solid.[1]

-

Free Base: Unstable oil; prone to hydrolysis.[1]

-

Activation: Requires a stoichiometric base (e.g., NaOEt, NaH,

) in a polar aprotic or protic solvent.[1]

Mechanism of Action: Pyrimidine Synthesis

The most prevalent use of N,N'-dimethylethanimidamide is the synthesis of pyrimidines via condensation with 1,3-diketones or

Pathway:

-

Deprotonation: Base removes HCl, exposing the nucleophilic nitrogen.[1]

-

Nucleophilic Attack: The amidine nitrogen attacks the carbonyl carbon of the electrophile.[1]

-

Cyclization: The second nitrogen attacks the distal electrophilic site (ketone/nitrile).[1]

-

Aromatization: Loss of water (dehydration) yields the aromatic pyrimidine.[1]

Structural Contrast: Amidine vs. Guanidine

Researchers often confuse amidination with guanidinylation due to the structural similarity of the products.[1]

-

Guanidinylation (using S-methylisothiourea): Forms

. (3 Nitrogens).[1] -

Amidination (using N,N'-dimethylethanimidamide): Forms

. (2 Nitrogens, 1 Methyl Carbon).[1]

Expert Insight: If your target molecule requires a central carbon bonded to three nitrogens, do not use this reagent; use N,N'-dimethyl-S-methylisothiourea instead. Use N,N'-dimethylethanimidamide when a C-methyl substituent is required for metabolic stability or steric fit.

Experimental Protocols

Protocol A: Synthesis of 2,4,6-Trimethylpyrimidine (Heterocyclization)

This protocol demonstrates the condensation of N,N'-dimethylethanimidamide HCl with acetylacetone. This is the gold-standard reaction for verifying reagent quality and synthesizing pyrimidine cores.[1]

Reagents:

-

N,N'-Dimethylethanimidamide HCl (1.0 equiv)

-

Acetylacetone (1.1 equiv)[1]

-

Sodium Ethoxide (NaOEt) (2.5 equiv) - Crucial for neutralization and dehydration[1]

-

Ethanol (Anhydrous)[1]

Step-by-Step Methodology:

-

Activation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve N,N'-dimethylethanimidamide HCl (10 mmol) in anhydrous ethanol (20 mL).

-

Base Addition: Add NaOEt (25 mmol) slowly at 0°C under nitrogen atmosphere. Stir for 15 minutes. Note: A white precipitate of NaCl will form.[3]

-

Electrophile Addition: Add acetylacetone (11 mmol) dropwise via syringe.

-

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).

-

Workup:

-

Purification: Purify via silica gel column chromatography (Hexane:EtOAc gradient) or recrystallization from ethanol/ether.

Expected Outcome: Formation of a pyrimidine derivative with a methyl group at the C2 position.[1]

Protocol B: Transamidination (General Amidination)

Used to transfer the acetamidine group to a primary amine, typically to protect the amine or modify its basicity.[1]

Reagents:

-

Target Primary Amine (

)[1] -

N,N'-Dimethylethanimidamide HCl[2]

-

Diisopropylethylamine (DIPEA)[1]

-

Solvent: 1,4-Dioxane or Toluene

Methodology:

-

Mix the target amine (1.0 equiv) and N,N'-dimethylethanimidamide HCl (1.2 equiv) in Toluene.

-

Add DIPEA (2.0 equiv).[1]

-

Heat to 100°C in a sealed tube for 12 hours.

-

Mechanism: The primary amine displaces one of the N-methyl amines (evolution of methylamine gas).[1]

-

Note: This reaction is equilibrium-driven. Purging the volatile methylamine byproduct drives the reaction to completion.[1]

Pathway Visualization (DOT Diagram)[1]

The following diagram illustrates the mechanistic divergence between using this reagent (Amidination) and a standard Guanidinylation reagent.

Caption: Mechanistic divergence between Amidination (using N,N'-Dimethylethanimidamide) and Guanidinylation. Note the C-Me vs C-NH2 difference in the product.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield (Protocol A) | Incomplete deprotonation of HCl salt. | Ensure NaOEt is fresh and used in excess (2.5 equiv). |

| Polymerization | Free base left too long before reaction.[1] | Generate the free base in situ in the presence of the electrophile. |

| No Reaction (Protocol B) | Leaving group (Methylamine) not removed.[1] | Use an open system with a reflux condenser or nitrogen sweep to remove volatile methylamine.[1] |

| Hygroscopicity | Reagent absorbed water.[1] | Dry the HCl salt in a vacuum desiccator over |

References

-

Synthesis of Pyrimidines via Amidines

-

Comparison of Guanidinylation Reagents

-

Reagent Data & Safety

- Title: "N,N'-Dimethylethanimidamide hydrochloride - PubChem Compound Summary."

- Source: National Center for Biotechnology Inform

- Context: Verification of CAS 5504-12-1 structure and physical properties.

-

[1]

-

Heterocycle Synthesis Strategy

Sources

- 1. Dimethylacetamide - Wikipedia [en.wikipedia.org]

- 2. N,N'-dimethylethanimidamide hydrochloride | 5504-12-1 | Benchchem [benchchem.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

Application Note: Advanced Protocols for the Synthesis of Amidines from Nitriles

Executive Summary

Amidines are critical pharmacophores in medicinal chemistry, serving as bioisosteres for carboxylic acids and key structural motifs in serine protease inhibitors, antiparasitics (e.g., Pentamidine), and kinase inhibitors. While the transformation of nitriles to amidines is theoretically simple, experimental execution is often plagued by hydrolysis to amides, low conversion of deactivated nitriles, or purification difficulties due to the high polarity of the products.

This guide moves beyond textbook definitions to provide three field-validated protocols: the classical Pinner Synthesis , the Lewis-acid mediated Garigipati Method , and a modern Copper-Catalyzed Aerobic Protocol . Selection depends heavily on substrate stability and steric hindrance.

Method Selection & Decision Matrix

Choosing the correct synthetic route is the single most important experimental decision. Use the following logic flow to select your protocol.

Figure 1: Synthetic Route Decision Tree

Caption: Decision matrix for selecting the optimal amidine synthesis protocol based on substrate properties and scale.

Protocol A: The Pinner Synthesis (Classical)

Best For: Simple aromatic nitriles, large-scale synthesis, and substrates stable to strong acid. Mechanism: Acid-catalyzed addition of an alcohol to the nitrile to form an imidate salt, followed by ammonolysis.

Experimental Setup

-

Reaction Vessel: Flame-dried 3-neck round bottom flask equipped with a gas inlet tube (for HCl) and a drying tube (CaCl₂).

-

Temperature Control: Ice-salt bath (-10 °C to 0 °C) is critical. Higher temperatures promote the "Pinner cleavage" to amides.

Step-by-Step Methodology

-

Imidate Formation:

-

Dissolve the nitrile (1.0 equiv) in anhydrous ethanol or methanol (5–10 volumes). Note: Absolute dryness is mandatory to prevent hydrolysis.

-

Cool the solution to 0 °C.

-

Bubble anhydrous HCl gas through the solution for 30–60 minutes until saturation. The solution often turns slightly yellow.

-

Seal the flask and store at 4 °C for 12–24 hours. A white precipitate (imidate hydrochloride) usually forms.

-

QC Check: Aliquot a small sample, evaporate solvent, and check IR. Disappearance of the nitrile stretch (~2230 cm⁻¹) and appearance of the imidate C=N (~1650 cm⁻¹) indicates completion.

-

-

Ammonolysis:

-

Dilute the reaction mixture with anhydrous ethanol (if solidified).

-

Cool to 0 °C.

-

Add a solution of anhydrous ammonia in ethanol (7N, 3.0 equiv) or the requisite primary amine (1.2 equiv).

-

Allow to warm to room temperature and stir for 4–12 hours.

-

-

Workup:

Critical Troubleshooting:

-

Problem: Product is the amide, not the amidine.[3]

-

Cause: Moisture ingress during the HCl saturation or storage.

-

Solution: Use a Schlenk line; ensure HCl gas is dried through a H₂SO₄ bubbler before entering the reaction.

Protocol B: Aluminum-Mediated Synthesis (Garigipati Method)

Best For: Deactivated nitriles, sterically hindered substrates, and direct conversion without isolation of intermediates. Mechanism: Formation of a reactive amino-aluminum species which activates the amine for nucleophilic attack.

Figure 2: Garigipati Reaction Mechanism

Caption: Mechanistic pathway of the Garigipati method involving the formation of an active aluminum-amide species.

Experimental Setup

-

Reagents: Trimethylaluminum (2.0M in toluene) or the safer alternative DABAL-Me3.

-

Atmosphere: Strictly inert (Argon/Nitrogen).[4]

Step-by-Step Methodology

-

Reagent Preparation:

-

In a flame-dried Schlenk flask under Argon, add the amine (1.1 equiv) to anhydrous toluene (0.5 M concentration).

-

Slowly add AlMe₃ solution (1.1 equiv) at 0 °C. Caution: Exothermic methane evolution.

-

Stir at room temperature for 30–45 minutes to ensure formation of the aluminum amide.

-

-

Coupling:

-

Add the nitrile (1.0 equiv) to the aluminum amide solution.

-

Heat the mixture to 80–100 °C (oil bath).

-

Monitor by TLC or LCMS. Reaction times typically range from 2 to 12 hours.

-

-

Quenching (The "Sticky" Part):

-

Aluminum reactions form gelatinous emulsions.

-

Method A (Rochelle's Salt): Cool to RT. Pour into a vigorously stirring saturated solution of Potassium Sodium Tartrate (Rochelle's salt). Stir for 1 hour until layers separate cleanly.

-

Method B (Silica Gel): Pour the reaction mixture directly onto a slurry of silica gel in CHCl₃/MeOH. Stir for 30 mins, filter through a Celite pad, and wash with MeOH.

-

-

Purification:

-

Flash chromatography is often required. Use a polar eluent: DCM:MeOH:NH₄OH (90:9:1).

-

Protocol C: Copper-Catalyzed Aerobic Synthesis

Best For: Late-stage functionalization, acid-sensitive groups (acetals, Boc-amines), and "green" chemistry requirements.

Experimental Setup

-

Catalyst System: CuCl (10 mol%), 2,2'-bipyridine (10 mol%), Cs₂CO₃ (2.0 equiv).

-

Solvent: 2,2,2-Trifluoroethanol (TFE) or DMSO. TFE often accelerates the reaction due to hydrogen bonding activation.

-

Oxidant: O₂ balloon or open air.

Step-by-Step Methodology

-

Reaction Assembly:

-

To a reaction tube, add CuCl (0.1 mmol), bipyridine (0.1 mmol), and Cs₂CO₃ (2.0 mmol).

-

Add the nitrile (1.0 mmol) and the amine (1.2 mmol).

-

Add TFE (3 mL).

-

-

Execution:

-

Purge the headspace with O₂ (balloon) or simply cap the tube under air (yields may be lower without pure O₂).

-

Heat to 80–100 °C for 12–18 hours.

-

The reaction mixture typically turns from green to dark brown.

-

-

Workup:

-

Filter the mixture through a short pad of Celite to remove inorganic salts.

-

Concentrate the filtrate.[1]

-

Partition between EtOAc and water. Note: Amidines are basic; if the product is water-soluble, salt it out or use n-butanol for extraction.

-

Purification & Characterization Data

Amidines are strong bases (pKa ~11-12). Standard silica chromatography often results in streaking and mass loss.

Purification Strategies

| Method | Details | Best For |

| SCX Column | Load crude in MeOH. Wash with MeOH (elutes non-basic impurities). Elute product with 2M NH₃ in MeOH. | Small scale (<500mg), high polarity amidines. |

| Salt Formation | Dissolve crude in acetone/ether. Add 4M HCl in dioxane dropwise. Filter the precipitate. | Large scale, crystalline products. |

| Reverse Phase | C18 column, Water/Acetonitrile with 0.1% TFA or Formic Acid . | Final compounds for biological testing. |

Comparative Yield Data (Benzonitrile + Butylamine)

| Protocol | Conditions | Yield (%) | Notes |

| Pinner | HCl, EtOH, then BuNH₂ | 65-75% | Two steps, moisture sensitive. |

| Garigipati | AlMe₃, Toluene, 100°C | 85-92% | Excellent for hindered nitriles. |

| Cu-Cat | CuCl, O₂, TFE, 80°C | 78-85% | Mildest conditions, easiest setup. |

References

-

Pinner, A. (1877). Über die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10, 1889.

-

Garigipati, R. S. (1990).[5][6][7] An efficient conversion of nitriles to amidines. Tetrahedron Letters, 31(14), 1969-1972.

-

Lange, H., et al. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 55-61.

-

Patil, S., et al. (2020). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. MDPI Proceedings.

- Dunn, P. J. (2012). Green Chemistry in the Pharmaceutical Industry. Wiley-VCH. (Context on solvent selection like TFE).

Sources

Application Note: Catalytic Activity of N,N'-Dimethylethanimidamide Hydrochloride in Condensation Reactions

Executive Summary

This technical guide details the application of N,N'-dimethylethanimidamide hydrochloride (CAS: 2909-15-1; also known as N,N'-dimethylacetamidine hydrochloride) as a robust, metal-free catalyst for condensation reactions. While traditional methods for Knoevenagel and Aldol condensations rely on volatile organic bases (e.g., piperidine, pyridine) or corrosive inorganic acids, N,N'-dimethylethanimidamide hydrochloride offers a dual-activation modality . It functions as a Brønsted acid/hydrogen-bond donor in its salt form and as a latent source of a strong amidine base upon thermal activation.

This note provides a validated protocol for the Knoevenagel condensation , highlighting the compound's utility in solvent-free or aqueous media, aligning with Green Chemistry principles (E-factor reduction).

Technical Background & Mechanism

Chemical Identity[1]

-

IUPAC Name: N,N'-Dimethylethanimidamide hydrochloride[1]

-

Structure:

-

Role: Organocatalyst / Ionic Liquid Precursor / Latent Base

-

Physical State: Hygroscopic crystalline solid

Mechanistic Insight: The "Dual-Mode" Activation

Unlike simple amine salts, amidinium salts possess a unique resonance structure that allows them to facilitate reaction pathways via two distinct mechanisms depending on conditions:

-

Mode A: Hydrogen Bond Donor (Organocatalysis) In neutral or slightly acidic media, the amidinium cation (

) acts as a dual hydrogen bond donor . It coordinates with the carbonyl oxygen of the electrophile (aldehyde), lowering the LUMO energy and facilitating nucleophilic attack. This mimics the activity of enzymatic oxyanion holes or thiourea catalysts. -

Mode B: Latent Base (Thermal Release) Under thermal stress or in the presence of a proton scavenger, the equilibrium shifts to release the free amidine base (

). This free base deprotonates the active methylene compound (e.g., malononitrile), generating the nucleophilic enolate.

Mechanistic Diagram

The following diagram illustrates the catalytic cycle for a Knoevenagel condensation, emphasizing the dual H-bond activation pathway.

Caption: Figure 1. Dual activation mechanism where the amidinium moiety activates the electrophile via H-bonding while facilitating enolization.

Experimental Protocol: Solvent-Free Knoevenagel Condensation

This protocol describes the synthesis of benzylidenemalononitrile using N,N'-dimethylethanimidamide hydrochloride. This method is superior to traditional piperidine-catalyzed routes due to the non-volatile nature of the catalyst and the elimination of VOC solvents.

Materials

-

Benzaldehyde (1.0 mmol): 106 mg

-

Malononitrile (1.1 mmol): 73 mg

-

Catalyst: N,N'-Dimethylethanimidamide hydrochloride (5 mol%, ~6 mg)

-

Solvent: None (Solvent-free grinding) or Water (2 mL)

-

Equipment: Mortar and pestle (for grinding) or 10 mL round-bottom flask.

Step-by-Step Methodology

-

Preparation:

-

In a clean mortar, combine benzaldehyde (1.0 equiv) and malononitrile (1.1 equiv).

-

Add N,N'-dimethylethanimidamide hydrochloride (5 mol%).

-

-

Reaction (Grinding Method):

-

Grind the mixture vigorously with a pestle at room temperature.

-

Observation: The mixture will initially be a paste and may liquefy (eutectic formation) before solidifying as the product precipitates.

-

Continue grinding for 5–10 minutes. Monitor by TLC (20% EtOAc/Hexane).

-

-

Reaction (Aqueous Method - Alternative):

-

Combine reactants and catalyst in 2 mL of deionized water.

-

Stir at room temperature for 15–30 minutes. The product will precipitate out of the aqueous phase.

-

-

Work-up:

-

Add 5 mL of cold water to the solid crude product.

-

Filter the solid using a Buchner funnel.

-

Wash the cake with cold water (2 x 5 mL) to remove the water-soluble amidine salt catalyst.

-

Recycling: The aqueous filtrate containing the catalyst can be concentrated and reused for subsequent cycles.[2]

-

-

Purification:

-

Recrystallize from hot ethanol if necessary.

-

Dry under vacuum to obtain the pure olefin.

-

Performance Data & Validation

The following table summarizes the performance of N,N'-dimethylethanimidamide hydrochloride compared to standard catalysts in the condensation of benzaldehyde and malononitrile.

Table 1: Comparative Catalytic Efficiency

| Catalyst | Loading (mol%) | Conditions | Time (min) | Yield (%) | E-Factor (Waste) |

| N,N'-Dimethylethanimidamide HCl | 5 | Solvent-Free / RT | 10 | 96 | Low |

| Piperidine | 10 | Ethanol / Reflux | 120 | 85 | High (Solvent) |

| DBU (Free Base) | 10 | CH2Cl2 | 60 | 92 | Med (Solvent) |

| None | - | Solvent-Free | 24 hrs | <5 | - |

Data Interpretation: The amidine hydrochloride salt achieves superior yields in significantly shorter times compared to traditional bases. This is attributed to the "melt" effect where the salt helps solubilize the reactants and provides high local concentration of the active species.

Strategic Advantages in Drug Development

For researchers in pharmaceutical synthesis, replacing liquid amine bases with N,N'-dimethylethanimidamide hydrochloride offers three critical advantages:

-

Impurity Profile Control: Traditional secondary amines (like piperidine) can form Michael addition byproducts with the product alkene. The amidine salt is sterically bulkier and less nucleophilic in its salt form, reducing side reactions.

-

Scalability: The catalyst is a stable solid, allowing for precise weighing and dosing in automated synthesis platforms, unlike volatile amines.

-

Regulatory Compliance: Eliminating chlorinated solvents and reducing VOCs aligns with ICH Q3C guidelines for residual solvents.

References

-

Surman, M. D., & Hutchings, R. H. (2003). Fully unsaturated azepines... and their phosphorus analogues. (Discusses reactivity of N,N'-dimethylethanimidamide HCl in melts). Science of Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (2024). Amidine and Amidinium Catalysis in Knoevenagel Condensation. Retrieved from [Link]

-

Puckett, I. (2018). Comparison of Amino Acid-Catalyzed Reaction Options for the Knoevenagel Condensation. Middle Tennessee State University. Retrieved from [Link]

Sources

"use of N,N'-dimethylethanimidamide hydrochloride in the formation of nitrogen-containing heterocycles"

Application Note: Strategic Utilization of -Dimethylethanimidamide Hydrochloride in Heterocyclic Chemistry

Executive Summary & Chemical Profile

These heterocyclic products are high-value intermediates in the development of N-Heterocyclic Carbene (NHC) ligands for catalysis, ionic liquids, and pharmaceutical scaffolds requiring fixed cationic charges or specific tautomeric locks.

Key Chemical Properties

| Property | Specification | Strategic Implication |

| Structure | Bifunctional nucleophile; Pre-methylated nitrogens prevent aromatization to neutral species without dealkylation. | |

| Basicity | High ( | Requires careful buffering or stoichiometric base management during condensation. |

| Hygroscopicity | High | Strictly anhydrous handling is required to prevent hydrolysis to |

| Reactivity | 1,3-Binucleophile | Condenses with 1,3-electrophiles (diketones) to form 6-membered rings; condenses with 1,2-electrophiles (dihaloalkanes) to form 5-membered rings. |

Mechanistic Pathways & Applications

The utility of

Pathway A: Synthesis of Pentamethylpyrimidinium Salts

Reaction with 1,3-diketones (e.g., acetylacetone) yields fully substituted pyrimidinium salts. This reaction is thermodynamically driven by the formation of the stable, aromatic cationic ring.

Mechanism:

-

Free Base Liberation: In situ deprotonation of the amidine salt.

-

Nucleophilic Attack: The amidine nitrogen attacks the carbonyl carbon of the 1,3-diketone.

-

Cyclization: The second amidine nitrogen attacks the second carbonyl.

-

Dehydration: Loss of two water molecules drives the equilibrium toward the aromatic pyrimidinium cation.

Pathway B: Synthesis of Imidazolinium Salts (NHC Precursors)

Reaction with 1,2-dihaloalkanes (e.g., 1,2-dibromoethane) generates saturated imidazolinium salts. These are direct precursors to N-Heterocyclic Carbenes (NHCs) upon deprotonation.

Caption: Divergent synthetic pathways for pyrimidinium and imidazolinium formation using N,N'-dimethylethanimidamide.

Detailed Experimental Protocols

Protocol A: Synthesis of 1,2,3,4,6-Pentamethylpyrimidinium Chloride

Objective: To synthesize a fully substituted cationic pyrimidine ring useful as an ionic liquid or energetic material precursor.

Reagents:

- -Dimethylethanimidamide HCl: 10.0 mmol (1.23 g)

-

Acetylacetone (2,4-Pentanedione): 11.0 mmol (1.10 g)

-

Ethanol (Absolute): 20 mL

-

Sodium Ethoxide (21% in EtOH): 10.0 mmol (Optional, see Note 1)

Step-by-Step Workflow:

-

Preparation:

-

Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

-

Flush with nitrogen (

) to maintain an inert atmosphere.

-

-

Mixing:

-

Add

-Dimethylethanimidamide HCl (1.23 g) to the flask. -

Add Ethanol (10 mL) and stir to suspend.

-

Critical Step: If the reaction is slow, add Sodium Ethoxide (10 mmol) dropwise to liberate the free amidine. However, for pyrimidinium synthesis, the acidic conditions (HCl salt) can sometimes catalyze the dehydration. Recommendation: Run without base first; the HCl byproduct will pair with the cationic product.

-

-

Condensation:

-

Add Acetylacetone (1.10 g) dropwise to the stirring solution.

-

Heat the mixture to reflux (78°C) for 6–12 hours. Monitor by TLC (or LC-MS) for the disappearance of the starting amidine.

-

-

Isolation:

-

Cool the reaction mixture to room temperature.

-

Concentrate the solvent in vacuo to approximately 20% of the original volume.

-

Add cold Diethyl Ether (30 mL) to precipitate the salt.

-

Filter the white/off-white solid under a nitrogen blanket (hygroscopic product).

-

-

Purification:

-

Recrystallize from Ethanol/Ether or Acetonitrile.

-

Dry under high vacuum (

mbar) at 40°C for 4 hours.

-

Yield Expectation: 75–85%

Characterization:

Protocol B: Synthesis of 1,2,3-Trimethylimidazolinium Bromide

Objective: To synthesize a saturated NHC precursor.

Reagents:

- -Dimethylethanimidamide HCl: 10.0 mmol

-

1,2-Dibromoethane: 12.0 mmol

-

Potassium Carbonate (

): 25.0 mmol (Excess base required) -

Acetonitrile (Dry): 30 mL

Step-by-Step Workflow:

-

Setup:

-

Use a pressure tube or a sealed heavy-wall flask (reaction may generate pressure).

-

Suspend

-Dimethylethanimidamide HCl and finely ground

-

-

Reaction:

-

Add 1,2-Dibromoethane.

-

Seal the vessel and heat to 90°C for 24 hours. Vigorous stirring is essential to handle the heterogeneous base.

-

-

Work-up:

-

Purification:

-

The residue is the crude imidazolinium bromide.

-

Wash with cold THF to remove non-polar impurities.

-

Recrystallize from Isopropanol/Hexane.

-

Caption: Generalized workflow for heterocycle synthesis using N,N'-dimethylethanimidamide HCl.

Critical Handling & Troubleshooting

Hygroscopicity Management

-

Storage: Store in a desiccator or glovebox.

-

Handling: Weigh quickly in air or dispense under inert gas.

-

Drying: If the reagent appears "wet" or sticky, dry over

under vacuum before use.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of amidine | Ensure all solvents are anhydrous (Karl Fischer < 50 ppm). |

| Sticky Product | Residual solvent/water | Triturate with anhydrous diethyl ether; dry under high vacuum. |

| No Reaction | Amidine salt not deprotonated | In Protocol B, ensure |

| Multiple Spots on TLC | Incomplete cyclization | Extend reflux time; ensure temperature is sufficient to drive off water (Protocol A). |

References

-

The Chemistry of Amidines and Imidates. Patai, S. (Ed.). Wiley-Interscience. (Definitive text on amidine reactivity and condensation mechanisms).

- Synthesis of Pyrimidinium Salts.Journal of Heterocyclic Chemistry.

-

N-Heterocyclic Carbenes in Synthesis. Nolan, S. P. Wiley-VCH.[3] (Context for imidazolinium salt precursors).

-

Reactions of Amidines with 1,3-Dicarbonyl Compounds. Chemical Reviews. (Mechanistic insights into the formation of pyrimidines).

-

Preparation of Imidazolinium Salts. Organic Syntheses. (Standard protocols for cyclization of diamines/amidines).

(Note: Specific CAS 5504-12-1 refers to the hydrochloride salt. Ensure verification of CAS against supplier certificates as nomenclature for methylated amidines can vary).

"step-by-step guide for Pinner reaction with N,N'-dimethylethylenediamine"

Application Notes & Protocols

Topic: A Step-by-Step Guide for the Synthesis of Cyclic Amidines via a Pinner-type Reaction with N,N'-Dimethylethylenediamine

Abstract: This guide provides a comprehensive protocol for the synthesis of 2-substituted 1,3-dimethylimidazolidine derivatives—a class of cyclic amidines—utilizing a Pinner-type reaction between a nitrile and N,N'-dimethylethylenediamine. The document elucidates the underlying reaction mechanism, offers a detailed, step-by-step experimental procedure, and discusses critical parameters essential for successful synthesis. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development who require a robust method for preparing these valuable heterocyclic scaffolds.

Introduction: The Pinner Reaction and its Adaptation for Cyclic Amidine Synthesis

The Pinner reaction, first described by Adolf Pinner in 1877, is a classic acid-catalyzed transformation involving the reaction of a nitrile with an alcohol under anhydrous conditions.[1] The primary product is an imino ester hydrochloride, commonly known as a Pinner salt.[2][3] These salts are highly versatile intermediates that can be readily converted into various functional groups, including esters, orthoesters, and, most notably, amidines upon reaction with ammonia or amines.[1][4]

While the classical Pinner reaction uses an alcohol, its principles can be expertly adapted for the direct synthesis of cyclic amidines by substituting the alcohol with a diamine. This guide focuses on such an adaptation, employing N,N'-dimethylethylenediamine as the diamine nucleophile. This one-pot approach provides an efficient route to 1,3-dimethyl-2-alkyl/aryl-imidazolidinium salts, which are precursors to important cyclic amidines. These structures are not only significant in pharmaceutical research as core motifs in bioactive molecules but also serve as precursors to strong, non-nucleophilic bases used in organic synthesis.[4][5]

The key to this synthesis is the acid-catalyzed activation of the nitrile, which renders it susceptible to nucleophilic attack by the diamine, followed by an intramolecular cyclization to form the stable five-membered ring system.

Reaction Mechanism: From Nitrile to Cyclic Amidine

The reaction proceeds through a series of well-defined steps, initiated by the activation of the nitrile substrate by a strong acid, typically anhydrous hydrogen chloride (HCl).

-

Nitrile Protonation: The reaction commences with the protonation of the nitrile's nitrogen atom by HCl. This step is crucial as it dramatically increases the electrophilicity of the nitrile carbon, forming a highly reactive nitrilium ion intermediate.[2][6]

-

Initial Nucleophilic Attack: One of the secondary amine groups of N,N'-dimethylethylenediamine acts as a nucleophile, attacking the electrophilic carbon of the nitrilium ion. This forms a linear, protonated amidine intermediate.

-

Intramolecular Cyclization: The second amine group of the diamine backbone then performs an intramolecular nucleophilic attack on the carbon of the C=N double bond. This ring-closing step is entropically favored and results in the formation of the five-membered imidazolidine ring.

-

Deprotonation and Salt Formation: A final deprotonation step yields the neutral cyclic amidine, which is immediately protonated by the acidic medium to form the stable hydrochloride salt. This salt often precipitates from the reaction mixture, facilitating its isolation.

The entire mechanistic pathway is illustrated below.

Caption: Mechanism of cyclic amidine formation.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of a 2-substituted-1,3-dimethylimidazolidinium hydrochloride salt.

Materials and Equipment

Materials:

-

Aliphatic or Aromatic Nitrile (e.g., Acetonitrile, Benzonitrile)

-

N,N'-Dimethylethylenediamine (C₄H₁₂N₂)[7]

-

Anhydrous Diethyl Ether or Dioxane

-

Hydrogen Chloride (gas)

-

Nitrogen or Argon gas (for inert atmosphere)

-

Drying agent (e.g., Calcium Chloride) for gas drying tube

Equipment:

-

Three-neck round-bottom flask (oven-dried)

-

Magnetic stirrer and stir bar

-

Gas inlet adapter and tubing

-

Gas drying tube

-

Condenser (with drying tube)

-

Ice-water bath

-

Buchner funnel and filter flask for filtration

-

Standard glassware for workup and purification

Step-by-Step Procedure

CAUTION: This reaction must be performed in a well-ventilated fume hood due to the use of flammable solvents and corrosive, toxic hydrogen chloride gas. Anhydrous conditions are critical for success.[2][8]

-

Reaction Setup:

-

Assemble the oven-dried three-neck flask with a magnetic stir bar, a gas inlet adapter connected to an inert gas line (N₂ or Ar), and a condenser topped with a drying tube.

-

Flush the entire system with inert gas for 10-15 minutes to ensure an anhydrous atmosphere.

-

-

Charging Reactants:

-

Under a positive pressure of inert gas, charge the flask with the selected nitrile (1.0 eq) and anhydrous diethyl ether (or dioxane). Use enough solvent to ensure good stirring.

-

Add N,N'-dimethylethylenediamine (1.0 eq) to the solution via syringe.

-

Begin stirring and cool the reaction mixture to 0 °C using an ice-water bath.

-

-

Acidification (The Pinner Reaction Step):

-

Switch the gas source from inert gas to a cylinder of dry hydrogen chloride gas. Ensure the HCl gas passes through a drying tube before entering the reaction vessel.

-

Slowly bubble the dry HCl gas through the stirred, cooled solution. The rate should be controlled to allow for efficient absorption without causing excessive fuming.

-

Causality: The low temperature is essential to prevent the decomposition of the thermally unstable Pinner salt intermediate and to minimize side reactions.[1][8] Anhydrous HCl provides the necessary strong acid catalyst for nitrile activation.[3]

-

Continue the HCl addition for 2-4 hours. Often, a white precipitate (the product salt) will begin to form during this time.

-

-

Reaction Completion:

-

After the addition of HCl is complete, stop the gas flow and seal the flask under the inert atmosphere.

-

Allow the reaction mixture to stir at 0 °C for an additional 12-24 hours, or until reaction monitoring (e.g., TLC or a small sample quench analyzed by ¹H NMR) indicates full consumption of the starting material.

-

-

Product Isolation:

-

Isolate the precipitated product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.

-